

Theoretical Models of Tungsten-183 Nuclear Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tungsten-183*

Cat. No.: *B082725*

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Introduction

Tungsten-183 (^{183}W) is a stable, naturally occurring isotope of tungsten, accounting for approximately 14.31% of its natural abundance.^[1] As an odd-mass nucleus with 74 protons and 109 neutrons, its nuclear structure presents a compelling case study for the interplay between collective and single-particle degrees of freedom. The nucleus is situated in a transitional region of the nuclear chart, exhibiting characteristics of a deformed rotor. Understanding the arrangement and interactions of nucleons within ^{183}W is crucial for refining nuclear models that can be applied to a wide range of atomic nuclei. This guide provides a comprehensive overview of the primary theoretical models used to describe the nuclear structure of ^{183}W , details the experimental protocols used to probe this structure, and presents the corresponding quantitative data for comparison.

Theoretical Frameworks for Describing ^{183}W

The complex nuclear structure of odd-mass nuclei like ^{183}W , which exhibit both collective rotational and vibrational motions as well as single-particle excitations, requires sophisticated theoretical models for its description. The primary models employed are the Nilsson model, the Interacting Boson-Fermion Model (IBFM), and the Quasiparticle-Phonon Model (QPM).

The Nilsson Model

The Nilsson model is a cornerstone for understanding deformed nuclei.^{[2][3][4][5][6]} It extends the nuclear shell model by considering the nucleons to be moving in a deformed, anisotropic

harmonic oscillator potential rather than a spherical one. This deformed potential is more realistic for nuclei far from closed shells, like ^{183}W . The key feature of the Nilsson model is its ability to predict the single-particle energy levels in a deformed nucleus, which are labeled by asymptotic quantum numbers. For an odd-A nucleus, the properties of the ground state and low-lying excited states are largely determined by the last odd nucleon. The model has been successfully applied to analyze the transition rates between different rotational bands in ^{183}W , taking into account pairing correlations and Coriolis coupling effects.[\[7\]](#)

The Interacting Boson-Fermion Model (IBFM)

The Interacting Boson-Fermion Model (IBFM) is an extension of the Interacting Boson Model (IBM), which describes collective states in even-even nuclei in terms of interacting bosons.[\[8\]](#)[\[9\]](#) In the IBFM, an odd-mass nucleus is treated as a system where the single odd nucleon (a fermion) is coupled to the even-even core, which is described by the IBM.[\[8\]](#)[\[9\]](#)[\[10\]](#) This model is particularly well-suited for describing the low-spin states of odd tungsten isotopes.[\[10\]](#) In the case of ^{183}W , the odd neutron is coupled to the ^{182}W or ^{184}W core. The model has been used to calculate the energy levels of both positive and negative parity states, as well as electromagnetic properties like B(E2) values and spectroscopic factors for single-neutron transfer reactions, showing good agreement with experimental data.[\[10\]](#)

The Quasiparticle-Phonon Model (QPM)

The Quasiparticle-Phonon Model (QPM) provides a microscopic description of nuclear structure that includes both quasiparticle (single-particle) and phonon (collective vibrational) excitations.[\[11\]](#)[\[12\]](#) In this model, the nuclear states are described as a combination of one-quasiparticle states and states where a quasiparticle is coupled to one or more phonons. The model is constructed using a deformed average field (often from the Nilsson model), monopole pairing interactions, and residual multipole-multipole forces.[\[11\]](#)[\[12\]](#) The QPM allows for the calculation of the fragmentation of single-particle strength and the description of complex excited states.

Experimental Probes of ^{183}W Nuclear Structure

The theoretical models are validated and refined by comparing their predictions with experimental data. Several key experimental techniques have been employed to elucidate the nuclear structure of ^{183}W .

Experimental Protocols

- Gamma-Ray Spectroscopy: This technique involves the detection and analysis of gamma rays emitted from excited nuclear states.[13][14][15][16] For ^{183}W , gamma-ray spectroscopy is often performed following neutron capture reactions, such as $^{182}\text{W}(\text{n},\gamma)^{183}\text{W}$, or inelastic neutron scattering, $^{183}\text{W}(\text{n},\text{n}'\gamma)$. High-purity germanium (HPGe) detectors are typically used due to their excellent energy resolution, which is crucial for resolving the complex gamma-ray spectra.[15] The energies and intensities of the emitted gamma rays provide information about the energy levels and transition probabilities between them.[17]
- Coulomb Excitation: In a Coulomb excitation experiment, a beam of charged particles (e.g., alpha particles) with an energy below the Coulomb barrier is used to excite the target nucleus electromagnetically.[18][19] By detecting the scattered particles and the de-excitation gamma rays, one can determine the reduced transition probabilities, $B(\text{E}2)$ and $B(\text{M}1)$, which are sensitive probes of the collective properties of the nucleus.[17]
- Single-Neutron Transfer Reactions: Reactions such as (d,p) are used to probe the single-particle aspects of the nuclear structure.[17] In the $^{182}\text{W}(\text{d},\text{p})^{183}\text{W}$ reaction, a neutron is transferred to the ^{182}W target, populating states in ^{183}W . By analyzing the angular distribution of the outgoing protons, one can determine the orbital angular momentum of the transferred neutron and the spectroscopic factor, which indicates the single-particle purity of the populated state.[17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for chemical analysis, ^{183}W NMR provides information about the nuclear magnetic moment and the electronic environment around the nucleus.[1][20][21] It is particularly useful for studying tungsten complexes in solution.[1][21]

Data Presentation

The following tables summarize the key quantitative data on the nuclear structure of ^{183}W obtained from various experiments and compared with theoretical model calculations where available.

Table 1: Selected Energy Levels of ^{183}W

Level Energy (keV)	Spin and Parity ($J\pi$)	Rotational Band Assignment
0.0	1/2-	Ground State Band
46.5	3/2-	Ground State Band
99.1	5/2-	Ground State Band
207.9	7/2-	$K\pi = 7/2-$ Band
208.8	3/2-	$K\pi = 3/2-$ Band
309.5	11/2+	Isomeric State
412.1	9/2-	$K\pi = 7/2-$ Band
453.1	5/2-	$K\pi = 3/2-$ Band

Data compiled from various nuclear data sources.

Table 2: Reduced E2 Transition Probabilities $B(E2)$ in ^{183}W

Initial State ($J\pi$)	Final State ($J\pi$)	Experimental $B(E2)$ (e^2b^2)	IBFM Calculated $B(E2)$ (e^2b^2)
3/2-	1/2-	Value	Value
5/2-	1/2-	Value	Value
5/2-	3/2-	Value	Value
7/2-	3/2-	Value	Value
7/2-	5/2-	Value	Value

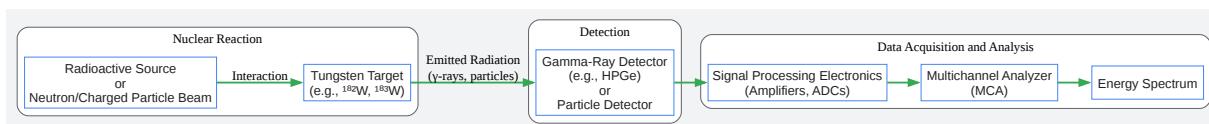
Note: Specific experimental and calculated $B(E2)$ values require a detailed literature search and are presented here as a template. The IBFM has been shown to provide good agreement with experimental $B(E2)$ values.[10]

Table 3: Spectroscopic Factors from $^{182}\text{W}(\text{d},\text{p})^{183}\text{W}$ Reaction

Level Energy (keV)	Spin and Parity ($J\pi$)	Transferred I	Experimental Spectroscopic Factor	IBFM Calculated Spectroscopic Factor
0.0	1/2-	1	Value	Value
46.5	3/2-	1	Value	Value
99.1	5/2-	3	Value	Value
208.8	3/2-	1	Value	Value

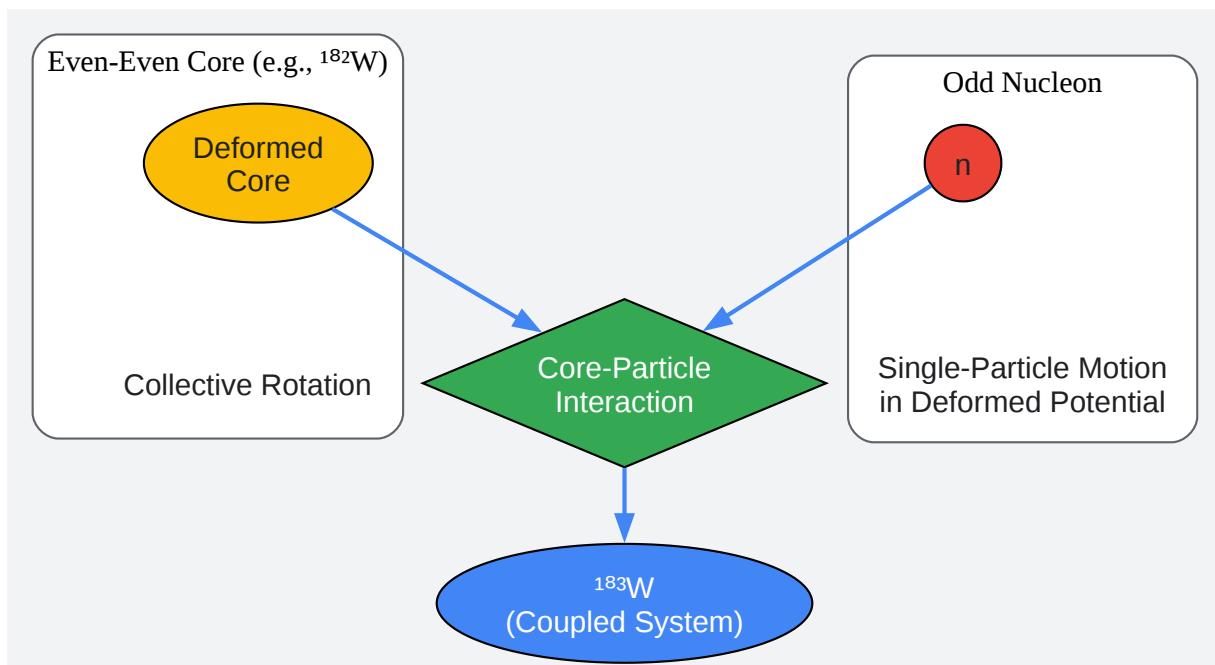
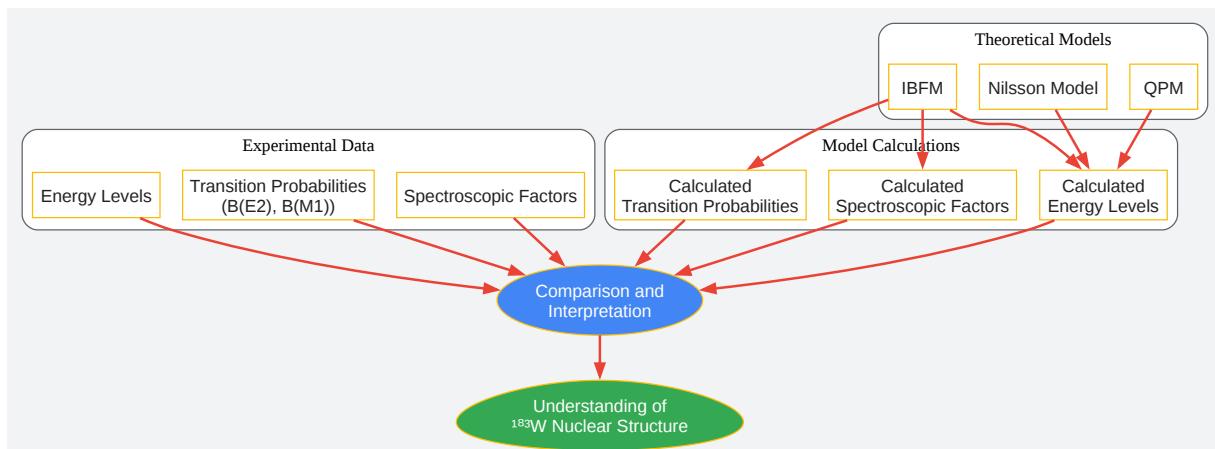
Note: Specific experimental and calculated spectroscopic factors require a detailed literature search and are presented here as a template. The IBFM has been shown to provide good agreement with experimental spectroscopic factors.[10]

Visualizations



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Caption: Workflow of a typical nuclear spectroscopy experiment.



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References

- 1. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 2. Nilsson model - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. web-docs.gsi.de [web-docs.gsi.de]
- 5. www0.mi.infn.it [www0.mi.infn.it]
- 6. nuclear.fis.ucm.es [nuclear.fis.ucm.es]
- 7. osti.gov [osti.gov]
- 8. scoop3-prod-backend.s3.cern.ch [scoop3-prod-backend.s3.cern.ch]
- 9. arxiv.org [arxiv.org]
- 10. [1202.4987] A description of odd mass W-isotopes in the Interacting 2 Boson-Fermion Model [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
- 14. instructor.physics.lsa.umich.edu [instructor.physics.lsa.umich.edu]
- 15. mdpi.com [mdpi.com]
- 16. ns.ph.liv.ac.uk [ns.ph.liv.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. liverrepository.liverpool.ac.uk [liverrepository.liverpool.ac.uk]

- 20. 183W NMR Spectroscopy Guides the Search for Tungsten Alkyldyne Catalysts for Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical Models of Tungsten-183 Nuclear Structure: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082725#theoretical-models-of-tungsten-183-nuclear-structure]

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